N'-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboximidamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboximidamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base, such as sodium methoxide in butanol, to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
N'-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N'-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N'-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboximidamide involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleobases and interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound’s ability to form stable hydrogen bonds with target molecules is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylene-pyrimidine-4,6-dione: Similar in structure but with different functional groups.
5-Amino-4-hydroxyiminopyrazole: Another heterocyclic compound with similar reactivity.
Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic system with comparable biological activities.
Uniqueness
N'-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboximidamide is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable hydrogen bonds and mimic natural nucleobases makes it a valuable compound in scientific research and drug development.
Properties
CAS No. |
468067-75-6 |
---|---|
Molecular Formula |
C5H6N4O3 |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
N'-hydroxy-2,4-dioxo-1H-pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C5H6N4O3/c6-3(9-12)2-1-7-5(11)8-4(2)10/h1,12H,(H2,6,9)(H2,7,8,10,11) |
InChI Key |
HYODOBTXWOICRY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1)C(=NO)N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.